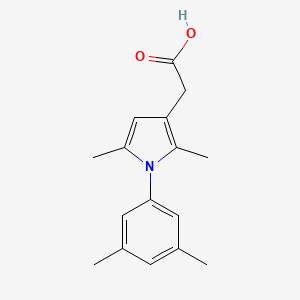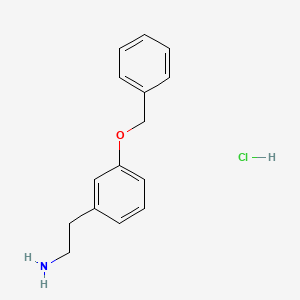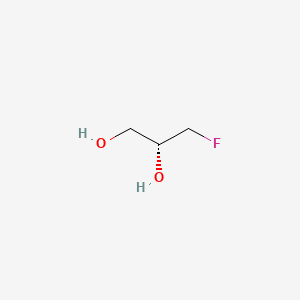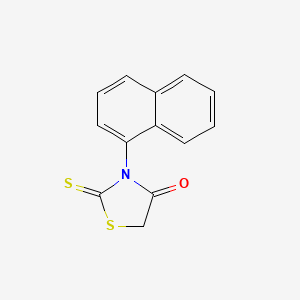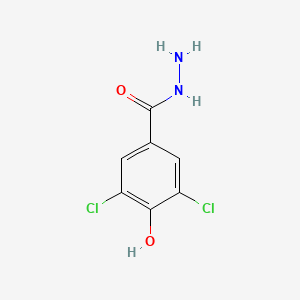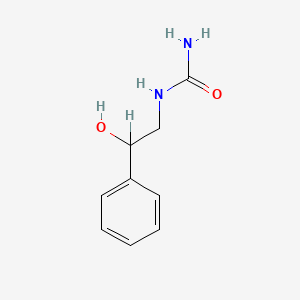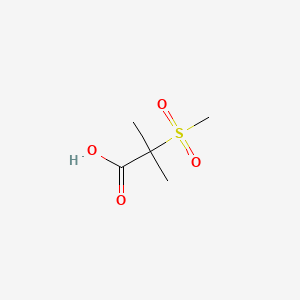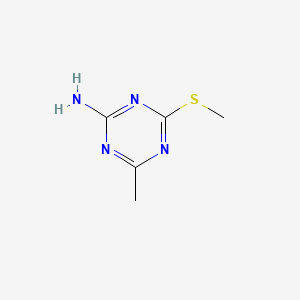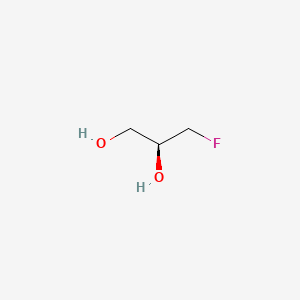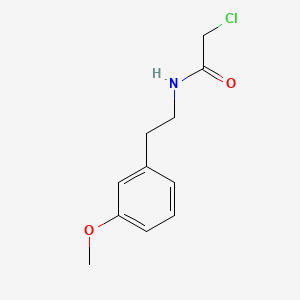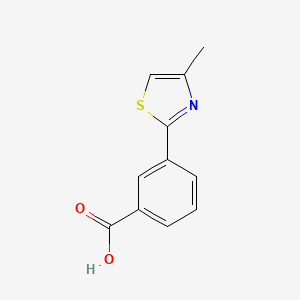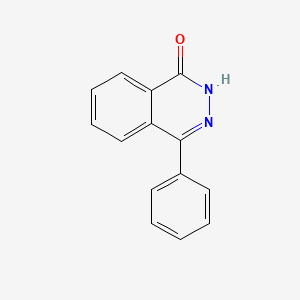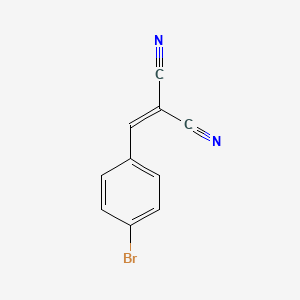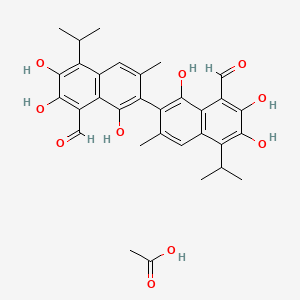
Gossypol acetic acid
Overview
Description
Gossypol acetic acid is a compound of interest due to its various biological activities, including anti-tumor, anti-fertility, and anti-viral properties. It is a yellow pigment found in the cotton plant, and its potential for medicinal use has prompted research into methods for its isolation and purification. The compound has been studied for its effects on different biological systems, such as its antifertility activity in males and its impact on tumor cells .
Synthesis Analysis
The synthesis of gossypol acetic acid has been achieved through the recovery from cottonseed soapstock, a by-product of crude oil refining. The process involves refluxing soapstock in acidic methyl ethyl ketone (MEK) to hydrolyze bound gossypol, followed by phase separation and crystallization with acetic acid to yield gossypol acetic acid. This method has been shown to recover a significant percentage of gossypol as a high-purity product . An improved method using ultrasound-assisted extraction has been developed, which increases the yield and purity of gossypol acetic acid while reducing the time required for crystallization .
Molecular Structure Analysis
The molecular structure of gossypol acetic acid has been confirmed using various spectroscopic techniques, including UV, IR, and NMR spectroscopy. These methods have provided detailed information about the chemical structure of the compound . Additionally, the crystal and molecular structure of an enantiomeric gossypol-acetic acid clathrate has been determined, revealing that the gossypol molecules are of the aldehyde tautomer and that the naphthalene rings are approximately perpendicular to each other .
Chemical Reactions Analysis
Gossypol acetic acid has been analyzed using high-performance liquid chromatography (HPLC) to examine its purity and to study its chemical reactions. The HPLC method has been useful for analyzing the compound in biological studies . The compound's reactivity and interactions with other molecules, such as its ability to form clathrates with acetic acid, have been explored through crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of gossypol acetic acid have been studied in various contexts. Its effects on cell metabolism, DNA synthesis, and cellular ultrastructure have been investigated in vitro, revealing that gossypol can inhibit cell multiplication and alter DNA synthesis in murine erythroleukemia cells . The compound's impact on nutrient uptake in the intestine has also been examined, showing that it can interfere with the transport of nutrients such as glucose and amino acids . Furthermore, the genotoxic potential of gossypol acetic acid has been evaluated, with studies indicating that it is not a clastogenic or mutagenic agent in mouse bone marrow cells in vivo .
Scientific Research Applications
Application Summary
Gossypol acetic acid (GA) has been evaluated for treatment of cancer as an independent agent and in combination with standard chemo-radiation-therapies . It exhibits anticancer chemotherapeutic, pro-oxidative, antioxidative, and antibacterial activities . It has been recognized for its antitumor properties, which have prompted its investigation in the treatment of various cancers and related inflammatory conditions .
Methods of Application
GA inhibits Bcl-2/Bcl-xl, enhancing TRAIL/mitochondria-induced apoptosis in breast cancer cells . In animal models, GA delayed the onset of androgen-independent prostate cancer . The potential of gossypol and of its R-(−)-enantiomer (R-(−)-gossypol acetic acid, AT-101), has been evaluated for treatment of cancer as an independent agent and in combination with standard chemo-radiation-therapies .
Results or Outcomes
Clinical trials, particularly phase I and II, reveal gossypol’s promise as an anticancer agent, demonstrating efficacy and manageable toxicity profiles . A total of 17 trials involving 759 patients met the inclusion criteria . Overall, orally applied gossypol/AT-101 at low doses (30 mg daily or lower) was determined as well tolerable either as monotherapy or in combination with chemo-radiation . There are four randomized trials, two performed in patients with advanced non-small cell lung cancer, one in subjects with head and neck cancer, and one in patients with metastatic castration-resistant prostate cancer .
Male Contraceptive
Application Summary
GA has been known as an oral male contraceptive . It has been used for treating gynaecological disorders .
Results or Outcomes
While GA has been recognized for its contraceptive properties, its application in medicine as a potential pharmacological agent is limited, mainly due to the narrow therapeutic range of doses, the risk of permanent irreversible sterility , and hypokalaemia .
Antimicrobial Agent
Application Summary
GA exhibits antimicrobial activities . In traditional medicine, different parts of the cotton plant, from which GA is derived, are used as antibacterial agents .
Methods of Application
Inhibition of Pepsinogen to Pepsin Conversion
Application Summary
GA has been reported to inhibit the autolytic conversion of pepsinogen to pepsin .
Results or Outcomes
While GA has been shown to inhibit the conversion of pepsinogen to pepsin, more research is needed to fully understand its effectiveness and potential applications .
Antiviral Agent
Application Summary
GA has been shown to have antiviral activities .
Methods of Application
Immunomodulatory Agent
Application Summary
Safety And Hazards
properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gossypol acetic acid | |
CAS RN |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
